

Application Note: Advanced Atomic Layer Processing of Titanium Compounds

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Compound of Interest

Compound Name: *Tetrakis(ethylmethylamino)titanium*

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Subject: Tris(ethylmethylamido)titanium (TEMAT) for Atomic Layer Deposition and Subsequent Atomic Layer Etching of Titanium Nitride (TiN)

Audience: Researchers, scientists, and process engineers in semiconductor manufacturing, materials science, and nanotechnology.

Abstract: This document provides a comprehensive guide to the atomic layer processing of titanium nitride (TiN). It begins by detailing the application of Tris(ethylmethylamido)titanium (TEMAT) as a state-of-the-art precursor for the Atomic Layer Deposition (ALD) of high-quality TiN thin films. Subsequently, it addresses the critical need for precise material removal by providing detailed protocols for the Atomic Layer Etching (ALE) of TiN. The note focuses on the well-established and scientifically validated thermal ALE mechanism involving sequential oxidation and fluorination, a process distinct from the deposition chemistry of TEMAT.

Part 1: The Role of TEMAT in Atomic Layer Deposition of TiN

Tris(ethylmethylamido)titanium, commonly known as TEMAT, is a metalorganic precursor widely utilized in the semiconductor industry for the chemical vapor deposition (CVD) and, more precisely, atomic layer deposition (ALD) of titanium nitride (TiN) thin films.[1][2] TiN is a critical material valued for its properties as a diffusion barrier, a metal gate electrode, and a hard coating.

The choice of precursor is paramount in ALD to ensure self-limiting surface reactions, which provide atomic-level thickness control and excellent conformality. TEMAT offers several advantages over other precursors, such as the more common tetrakis(dimethylamido)titanium (TDMAT). While TDMAT can exhibit non-negligible thermal decomposition at typical ALD process temperatures, leading to a CVD-like growth component and higher carbon impurity, TEMAT generally offers a more stable process window.[1][2] Studies have shown that TiN films deposited using TEMAT can achieve a favorable balance of properties, including lower resistivity and reduced impurity content compared to films grown with TDMAT under certain conditions.[2]

The ALD of TiN using TEMAT typically involves alternating exposures of the substrate to TEMAT and a nitrogen source, such as ammonia (NH₃) plasma. The ethylmethylamido ligands of TEMAT react with the surface, and the subsequent plasma step removes the remaining organic components and provides the nitrogen to form the TiN film.

Part 2: The Imperative for Atomic Layer Etching (ALE)

Following the precise deposition of materials like TiN, the fabrication of advanced nanoscale devices requires an equally precise method for material removal. Atomic Layer Etching (ALE) has emerged as the definitive technique for achieving angstrom-scale control over the etching process.[3][4] ALE is the reverse of ALD, relying on sequential, self-limiting surface reactions to remove material layer by layer. This control is crucial for patterning, correcting film thickness, and smoothing surfaces without causing damage to the underlying structures.[5]

While TEMAT is the precursor for depositing TiN, the ALE process for TiN employs a different set of chemical reactions. The most well-documented thermal ALE process for TiN is based on a two-step oxidation-fluorination mechanism.[6]

Part 3: Mechanism of Thermal ALE for Titanium Nitride

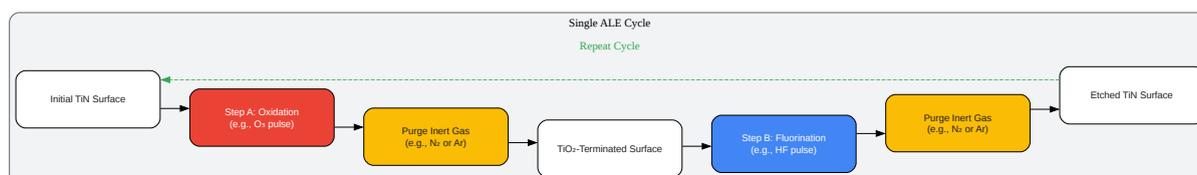
The thermal ALE of TiN is a cyclical process that transforms the top layer of the TiN into a different material that can then be easily volatilized. The process does not directly etch TiN but rather converts it to titanium dioxide (TiO₂), which is then etched.[6]

The two half-reactions are:

- Oxidation: The TiN surface is exposed to a strong oxidizing agent, such as ozone (O_3). This step converts a thin, self-limiting layer of TiN into TiO_2 . The Ti^{3+} in the nitride is oxidized to the more stable Ti^{4+} state.[6][7]
- Fluorination & Volatilization: The newly formed TiO_2 layer is exposed to a fluorine source, typically hydrogen fluoride (HF). HF reacts with the TiO_2 to form volatile titanium tetrafluoride (TiF_4) and water (H_2O), which are then purged from the reactor.[6]

This cycle is repeated to remove the desired amount of material with high precision. The self-limiting nature of both the oxidation and fluorination steps is the key to the atomic-level control of the process.

Logical Workflow for TiN ALE



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Caption: Workflow diagram of a single thermal ALE cycle for TiN.

Part 4: Experimental Protocols and Data

Protocol 1: Thermal ALE of TiN using O_3 and HF

This protocol describes a typical thermal ALE process for TiN films in a hot-wall reactor.

1. System Preparation:

- Ensure the reactor is clean and leak-tight.
- Pre-coat the reactor walls with Al_2O_3 via ALD to create a stable surface and minimize O_3 decomposition.[6]
- Load the TiN-coated substrate into the reactor.
- Heat the reactor to the desired process temperature (e.g., 250 °C).

2. ALE Cycle Sequence: The process follows a four-step sequence: (t_1 - t_2 - t_3 - t_4), representing the O_3 pulse, N_2 purge, HF pulse, and N_2 purge times in seconds.

- Step 1 (Oxidation): Introduce O_3 into the reactor for a duration of t_1 . A typical pulse time is 1-3 seconds. This step should be long enough to saturate the surface reaction.
- Step 2 (Purge): Stop the O_3 flow and purge the reactor with an inert gas (e.g., N_2) for t_2 (e.g., 30 seconds) to remove all residual O_3 and gaseous byproducts.
- Step 3 (Fluorination): Introduce HF vapor (often from an HF-pyridine source for safer handling) for a duration of t_3 . A typical pulse time is 1 second.
- Step 4 (Purge): Stop the HF flow and purge the reactor with N_2 for t_4 (e.g., 30 seconds) to remove the volatile TiF_4 and H_2O products.

3. Process Repetition:

- Repeat the cycle (Steps 1-4) for the desired number of iterations to achieve the target etch depth.

4. In-Situ Monitoring (Optional but Recommended):

- Use techniques like spectroscopic ellipsometry or a quartz crystal microbalance (QCM) to monitor the film thickness or mass change in real-time, confirming the self-limiting nature and etch rate of the process.

Data Presentation: Process Parameters and Etch Rates

The etch per cycle (EPC) is highly dependent on the process temperature. Below is a summary of typical data for the thermal ALE of TiN.

Temperature (°C)	Oxidation Reactant	Fluorination Reactant	Etch Per Cycle (Å/cycle)	Reference(s)
150	O ₃	HF	0.06	[6]
250	O ₃	HF	0.20	[6]
350	O ₃	HF	~0.20	[6]
250	H ₂ O ₂	HF	0.15	[6]

Key Insights from Data:

- The etch rate increases with temperature up to about 250 °C and then plateaus, indicating a self-limiting process window.[6]
- This process demonstrates high selectivity, meaning it etches TiN much faster than other common materials like SiO₂, Si₃N₄, and Al₂O₃. [6]
- The ALE process can also result in a smoothing of the TiN film surface.[5]

Part 5: Plasma-Enhanced ALE of TiN

An alternative to thermal ALE is plasma-enhanced ALE (PE-ALE), which can often be performed at lower temperatures. The fundamental principle remains the same: a cyclical process of surface modification and volatilization.

Protocol 2: Plasma-Thermal ALE of TiN using O₂ and SF₆/H₂ Plasma

This protocol is based on recent developments in isotropic plasma-thermal ALE.[3]

1. System and Substrate Preparation:

- Load the TiN-coated substrate into a plasma-capable reactor.
- Set the substrate temperature (e.g., 150 °C to 350 °C).

2. ALE Cycle Sequence:

- Step 1 (Oxidation): Expose the TiN surface to molecular oxygen (O₂) gas to form a thin TiO₂ layer.
- Step 2 (Purge): Purge the chamber with an inert gas.
- Step 3 (Fluorination/Removal): Introduce a gas mixture of SF₆ and H₂ and ignite a plasma. The plasma generates reactive fluorine species that etch the TiO₂ layer. The ratio of SF₆:H₂ is critical for achieving selectivity.
- Step 4 (Purge): Turn off the plasma and purge the chamber to remove byproducts.

Data Presentation: Plasma ALE Process

Temperature (°C)	Modification Step	Removal Step	Etch Per Cycle (Å/cycle)	Reference(s)
150	O ₂ Gas	SF ₆ /H ₂ Plasma	1.1	[3]
300	O ₂ Gas	SF ₆ /H ₂ Plasma	3.2	[3]
350	O ₂ Gas	SF ₆ /H ₂ Plasma	3.2	[3]

Key Insights from Data:

- Plasma-based methods can achieve significantly higher etch rates per cycle compared to purely thermal processes.[3]
- The process has been shown to be low-damage, preserving the superconducting properties of TiN films.[3]
- Like thermal ALE, this process can also reduce surface roughness.[3]

Part 6: Conclusion and Best Practices

This application note clarifies the distinct roles of advanced precursors and etching processes in the atomic-scale fabrication of titanium-based devices. TEMAT is a premier precursor for the deposition of high-quality TiN films via ALD, chosen for its thermal stability and ability to produce films with low impurity content.

For the subsequent removal of TiN, Atomic Layer Etching provides the necessary precision. The thermal oxidation-fluorination method is a robust and highly selective process, ideal for applications requiring minimal damage and high fidelity. Plasma-enhanced ALE offers a lower-temperature alternative with higher throughput. The choice between these methods will depend on the specific requirements of the device architecture, thermal budget, and desired throughput.

Self-Validating System: For any protocol, it is crucial to establish the self-limiting nature of the process. This is achieved by performing saturation experiments: varying the pulse and purge times for each reactant and observing the point at which the etch-per-cycle becomes independent of further increases in exposure time. This validation is the cornerstone of a true ALE process.

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